molecular formula C9H8BrClF2N2 B13652270 (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride

Cat. No.: B13652270
M. Wt: 297.53 g/mol
InChI Key: VQTNWBNSCQWISA-WCCKRBBISA-N
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Description

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride (CAS: 3026598-01-3) is a chiral benzonitrile derivative with a molecular formula of C₉H₈BrClF₂N₂ and a molecular weight of 297.53 g/mol . The compound features a benzonitrile core substituted with bromo and fluoro groups at positions 4, 2, and 6, respectively, along with an (S)-configured 1-aminoethyl side chain at position 2. The hydrochloride salt enhances its solubility in polar solvents and stabilizes the amine group.

Properties

Molecular Formula

C9H8BrClF2N2

Molecular Weight

297.53 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride

InChI

InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m0./s1

InChI Key

VQTNWBNSCQWISA-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl

Canonical SMILES

CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzonitrile core, which is then functionalized with bromine and fluorine atoms.

    Chiral Aminoethyl Group Introduction:

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with conditions tailored to the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral aminoethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Key properties :

  • Storage : Requires storage under inert atmosphere at room temperature .
  • Hazard profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

To contextualize its uniqueness, this section compares the compound with structurally related benzonitrile and benzamide derivatives.

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Chiral Center Source
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride C₉H₈BrClF₂N₂ 297.53 Br (C4), F (C2, C6), (S)-NH₂CH₂CH₂ (C3) Yes
4-Bromo-2,6-difluorobenzonitrile C₇H₂BrF₂N 217.99 Br (C4), F (C2, C6) No
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride C₉H₉ClF₂N₂ Not provided F (C4), (S)-NH₂CH₂CH₂ (C3) Yes
(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride C₈H₈BrClF₂N Not provided Br (C4), F (C2, C6), (S)-NH₂CH₃ (C1) Yes

Key Observations :

Halogenation: The target compound uniquely combines bromine and two fluorines on the aromatic ring, which may enhance electron-withdrawing effects compared to mono-fluorinated analogues (e.g., the 4-fluoro derivative in ). Bromine’s larger atomic radius could also influence steric interactions in binding applications.

Chirality : All (S)-configured analogues (e.g., entries 1, 3, 4) share stereochemical complexity, critical for enantioselective interactions in drug design.

Biological Activity

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₈BrClF₂N₂
  • Molecular Weight : 297.53 g/mol
  • CAS Number : 105942-08-3
  • Purity : Typically >95% in commercial preparations

The biological activity of (S)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective inhibitor of certain receptors involved in neurotransmission, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Receptor Modulation : The compound has been shown to selectively bind to adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes such as monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters like dopamine and serotonin.

Biological Activity Overview

Activity Type Description
Antidepressant Effects Exhibits potential antidepressant-like effects in animal models by modulating serotonin levels.
Neuroprotective Properties Demonstrates protective effects against neurotoxicity induced by various agents in vitro.
Antitumor Activity Preliminary studies indicate that it may inhibit tumor cell proliferation in specific cancer cell lines.

Case Studies

  • Antidepressant Effects in Rodent Models
    • A study conducted on rodents demonstrated that administration of (S)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride resulted in significant reductions in depressive-like behaviors when compared to control groups. The compound increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of traditional antidepressants.
  • Neuroprotection Against Oxidative Stress
    • Another investigation focused on the neuroprotective effects of this compound against oxidative stress. In vitro experiments showed that it reduced cell death in neuronal cultures exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent.
  • Inhibition of Cancer Cell Proliferation
    • Preliminary findings from a study on human cancer cell lines revealed that (S)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride inhibited cell growth and induced apoptosis in certain types of cancer cells, such as breast and prostate cancer cells.

Safety and Toxicology

While the biological activity is promising, safety data indicate that (S)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride can exhibit toxicity at higher doses. Adverse effects may include:

  • Skin irritation
  • Eye irritation
  • Respiratory issues upon inhalation

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